molecular formula C13H14FN3 B14098398 1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B14098398
M. Wt: 231.27 g/mol
InChI Key: CKJYVUCLHONFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions).

Scientific Research Applications

1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indazole derivatives are known to interact with multiple receptors, including those involved in neurotransmission and inflammation .

Comparison with Similar Compounds

1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its indazole core, which imparts specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C13H14FN3

Molecular Weight

231.27 g/mol

IUPAC Name

1-(3-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-amine

InChI

InChI=1S/C13H14FN3/c14-9-3-1-4-10(7-9)17-13-6-2-5-12(15)11(13)8-16-17/h1,3-4,7-8,12H,2,5-6,15H2

InChI Key

CKJYVUCLHONFOD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=CC(=CC=C3)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.